3-(3,4-dichlorophenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine
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Overview
Description
3-(3,4-dichlorophenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dichlorophenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine typically involves the reaction of hydrazonyl bromides with active methylene compounds such as dibenzoylmethane, acetylacetone, ethyl acetoacetate, phenacyl cyanide, acetoacetanilide, ethyl cyanoacetate, cyanoacetamide, and malononitrile. These reactions yield 1,3,4,5-tetrasubstituted pyrazole derivatives . Further reactions with formamide, formic acid, and triethyl orthoformate produce pyrazolo[3,4-d]pyrimidine derivatives, which can then be converted into pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives through reactions with benzhydrazide and hydrazine hydrate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using industrial-grade reagents and solvents to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dichlorophenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the pyrazole and triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include formamide, formic acid, triethyl orthoformate, benzhydrazide, and hydrazine hydrate. Reaction conditions typically involve heating and the use of solvents such as ethanol and dichloromethane .
Major Products
The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(3,4-dichlorophenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine involves inhibition of CDK2/cyclin A2, leading to cell cycle arrest and apoptosis in cancer cells . The compound interacts with the active site of CDK2, preventing its interaction with substrates and thereby inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its antitumor and antileukemia activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits potent and selective adenosine receptor antagonism.
1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one: Used in various pharmaceutical applications.
Uniqueness
3-(3,4-dichlorophenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is unique due to its dual activity as an antimicrobial and anticancer agent. Its ability to inhibit CDK2 makes it a promising candidate for cancer therapy .
Properties
Molecular Formula |
C13H8Cl2N6 |
---|---|
Molecular Weight |
319.15 g/mol |
IUPAC Name |
5-(3,4-dichlorophenyl)-10-methyl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C13H8Cl2N6/c1-20-12-8(5-17-20)13-19-18-11(21(13)6-16-12)7-2-3-9(14)10(15)4-7/h2-6H,1H3 |
InChI Key |
OUOSZRIHYIXRDE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C3=NN=C(N3C=N2)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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